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Compound of Interest

Compound Name: 1-(6-Fluoropyridin-3-yl)ethanone

Cat. No.: B1315507

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(6-Fluoropyridin-3-yl)ethanone, a fluorinated pyridine derivative of significant
interest in medicinal chemistry and materials science. This document compiles and presents
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside
detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and mass spectrometry for 1-(6-Fluoropyridin-3-yl)ethanone.

Table 1: *H NMR Spectral Data (CDClIs, 400 MHz)

Chemical Shift (5, Lo Coupling Constant )
Multiplicity Assignment

ppm) (3, Hz)

8.90 d 2.4 H-2

8.25 ddd 84,76,24 H-4

7.05 dd 8.4,3.0 H-5

2.65 S - -CHs
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Table 2: 13C NMR Spectral Data (CDCls, 101 MHz)

Chemical Shift (6, ppm)

Assighment

195.8 C=0
164.2 (d, J = 243.4 Hz) C-6
149.3 (d, J = 15.2 Hz) c-2
141.1 (d, J = 8.1 Hz) C-4
129.5 (d, J = 3.9 Hz) c-3
109.8 (d, J = 38.4 Hz) C-5
26.7 -CHs

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm~?) Intensity Assignment
1690 Strong C=0 Stretch
] C=C/C=N Stretch (Pyridine
1605, 1575 Medium-Strong ]
Ring)
1250 Strong C-F Stretch
830 Strong C-H Out-of-Plane Bend

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

139 100 [M]* (Molecular lon)
124 80 [M - CHs]*

96 60 [M - COCHs]*

69 40 [CaH2FN]*
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Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined
below. These protocols are intended to be adaptable for similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 1-(6-Fluoropyridin-3-yl)ethanone was
dissolved in 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane
(TMS) as an internal reference standard. The solution was then transferred to a 5 mm NMR
tube.

1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A
standard single-pulse sequence was used with the following parameters:

Pulse Width: 30°

Acquisition Time: 4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16

13C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz
spectrometer (operating at 101 MHz for 13C) using a proton-decoupled pulse sequence. Key
parameters included:

Pulse Width: 30°

Acquisition Time: 1.5 seconds

Relaxation Delay: 5 seconds

Number of Scans: 1024

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1315507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

sample was placed directly onto the ATR crystal, and pressure was applied to ensure good
contact. The spectrum was recorded in the range of 4000-650 cm~* with a resolution of 4 cm~1.
A background spectrum of the clean, empty ATR crystal was recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis was performed on a mass spectrometer using electron ionization (El). A
small amount of the sample was introduced into the ion source via a direct insertion probe. The
key instrument parameters were:

« lonization Energy: 70 eV
e Source Temperature: 200°C

e Mass Range: 50-500 amu

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the structural
relationships of 1-(6-Fluoropyridin-3-yl)ethanone.
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Caption: Key structural features and their expected spectroscopic correlations.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-(6-Fluoropyridin-3-
yl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315507#spectroscopic-data-for-1-6-fluoropyridin-3-
yl-ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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